D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)-
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Overview
Description
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by its complex structure, which includes an indole ring, a phenylmethyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- typically involves multiple steps. One common method includes the enantioselective hydrolysis of D,L-tryptophanamide using specific bacterial strains capable of producing amidase . This process results in the production of L-tryptophan with high yield and stereoselectivity. The reaction conditions often involve optimizing the fermentation medium to enhance amidase activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered bacterial strains. These strains are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound. The process may also include purification steps to isolate the compound from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be selectively oxidized using reagents like N-sulfonyl oxaziridine.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the indole side chain.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-based alkaloid natural products .
Scientific Research Applications
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets. It can act as an agonist for hydroxycarboxylic acid receptor 3 and modulate synaptic transmission by regulating D-amino acid neurotransmitters . This modulation can affect various biochemical pathways, including those involved in dopamine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
L-Tryptophanamide: Similar in structure but differs in stereochemistry.
N-Benzylglycyl-Nα-(2-phenylethyl)-: Shares the phenylmethyl and phenylethyl groups but has different functional groups attached to the indole ring.
Uniqueness
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is unique due to its specific stereochemistry and the presence of both phenylmethyl and phenylethyl groups
Properties
CAS No. |
540483-32-7 |
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Molecular Formula |
C28H30N4O2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2R)-2-[[2-(benzylamino)acetyl]amino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C28H30N4O2/c33-27(20-29-18-22-11-5-2-6-12-22)32-26(17-23-19-31-25-14-8-7-13-24(23)25)28(34)30-16-15-21-9-3-1-4-10-21/h1-14,19,26,29,31H,15-18,20H2,(H,30,34)(H,32,33)/t26-/m1/s1 |
InChI Key |
MVLSQEIQTWLALY-AREMUKBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4 |
Origin of Product |
United States |
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